N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Description
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (CAS: 898779-43-6) is a tertiary amine-containing aromatic compound characterized by a central phenyl ring substituted with a phenoxy group at position 2. This phenoxy group is further modified with a 2-amino-5-methylphenyl moiety. The compound is primarily used in research settings, with a purity grade of 95% .
Key structural features:
- Phenoxy linkage: Connects the central phenyl ring to the 2-amino-5-methylphenyl group.
- N,N-dimethylamine: Enhances solubility in polar solvents and influences electronic properties.
- Amino and methyl substituents: The 2-amino-5-methyl substitution on the phenoxy ring may modulate steric and electronic interactions in biological or synthetic applications.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-8-14(16)15(9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKOTJSDIGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223375 | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946716-42-3 | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946716-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 2-amino-5-methylphenol with a suitable phenyl derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of catalysts like palladium or nickel and solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Substituent Isomers
The following compounds share structural similarities but differ in substituent placement or identity:
Key Observations :
Functional Group Analogues
N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
This compound replaces the phenoxy linkage with an aminomethyl group, reducing steric hindrance and increasing flexibility. The absence of the phenoxy group may limit π-π stacking interactions critical for certain biological targets .
WAY-208466 (5-HT6 Receptor Agonist)
WAY-208466 (N-[2-[3-(3-fluorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]ethyl]-N,N-dimethylamine) shares the N,N-dimethylamine group but incorporates a sulfonyl-pyrrolopyridine scaffold. It exhibits high selectivity for 5-HT6 receptors, demonstrating the role of dimethylamine in enhancing blood-brain barrier penetration .
Pharmacological and Chemical Reactivity Comparisons
Cytotoxic Platinum Complexes
trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] () demonstrates cytotoxicity comparable to cisplatin (IC₅₀ = 3.7 µM vs. 3.6 µM in A2780 cells). The dimethylamine ligand enhances DNA binding kinetics, likely due to its ability to stabilize platinum-DNA adducts despite high glutathione (GSH) levels in resistant cells .
Key Research Findings
Permeability and Lipophilicity
Dimethylamine-containing compounds, including N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, exhibit moderate permeability in PAMPA assays, comparable to 3-Pye2 scaffolds. This property is critical for drug candidates targeting intracellular pathways .
Biological Activity
Introduction
N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a compound with significant biological activity, primarily studied within the realms of proteomics and cellular signaling pathways. Its unique structure, characterized by a dimethylamine moiety and a phenoxy linkage, facilitates interactions with various proteins, influencing biochemical pathways and cellular functions. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
- Molecular Formula : C15H18N2O
- Molecular Weight : 242.32 g/mol
- Structure : The compound features a dimethylamine group attached to a phenoxy-substituted aromatic ring, contributing to its reactivity and interaction capabilities.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the phenoxy group through reactions with suitable precursors.
- Introduction of the dimethylamine moiety , which can be achieved via alkylation or amination reactions.
This compound has been implicated in various biological processes:
- Proteomic Interactions : It is utilized in studies examining protein interactions, which are crucial for understanding cellular signaling and function. The compound's ability to bind specific proteins can modulate their activity and influence downstream signaling pathways.
- Cellular Processes : Research indicates that this compound may affect cellular processes such as apoptosis, proliferation, and differentiation by interacting with key regulatory proteins.
Interaction Studies
Studies focusing on the interaction of this compound with proteins have revealed insights into its biological implications:
- Protein Targets : Ongoing research aims to identify specific protein targets and elucidate the mechanisms through which this compound exerts its effects. These studies are essential for understanding its potential therapeutic applications in diseases characterized by dysregulated protein interactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-methylphenol | C7H9N1O | Lacks phenoxy linkage; simpler structure |
| N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide | C15H18N2O | Contains acetamide group instead of dimethylamine; alters reactivity |
| N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine | C15H18N2O | Different amino group position; affects biological activity |
The distinct structural configuration of this compound imparts unique chemical and biological properties that set it apart from these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study identified this compound as a candidate for anticancer therapy through screening drug libraries on multicellular spheroids. The results indicated promising cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy .
- Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or aniline derivatives. For example, a nucleophilic aromatic substitution reaction between 3-(N,N-dimethylamino)phenol and 2-amino-5-methylchlorobenzene could yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization is critical for achieving >95% purity. Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can the electronic and steric properties of this compound be characterized?
- Methodological Answer :
- Electronic Properties : UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (to determine HOMO/LUMO levels) are standard.
- Steric Effects : X-ray crystallography resolves spatial arrangements, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular interactions .
Q. What are the primary biological targets or receptor affinities of this compound?
- Methodological Answer : Functional assays using radioligand binding (e.g., -labeled ligands) can identify affinity for serotonin receptors (e.g., 5-HT6), given structural similarities to known agonists like WAY-208465. Dose-response curves (EC50/IC50) in transfected HEK293 cells are recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) impact bioactivity and pharmacokinetics?
- Methodological Answer :
- Bioactivity : Compare analogues (e.g., 5-methyl vs. 5-ethyl) in receptor-binding assays. For instance, replacing the methyl group with bulkier substituents may reduce 5-HT6 affinity due to steric hindrance.
- PK Studies : Use LC-MS/MS to measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .
Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize testing using CLSI guidelines:
Q. What computational strategies predict this compound’s interaction with lipid bilayers or membrane proteins?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with a POPC bilayer model assess partitioning behavior. Free-energy perturbation (FEP) calculations quantify binding to transmembrane domains of GPCRs .
Q. How does the compound’s antiaromaticity influence its charge transport properties in material science applications?
- Methodological Answer : Anti-aromatic cores (e.g., pentalene derivatives) with N,N-dimethylamine groups exhibit tunable conductivity. Use four-probe resistivity measurements and DFT-based band structure analysis to correlate π-conjugation with charge mobility .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar compounds?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
